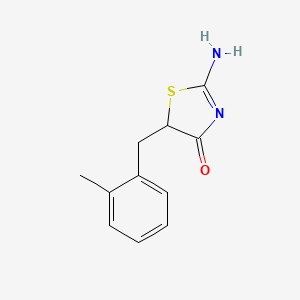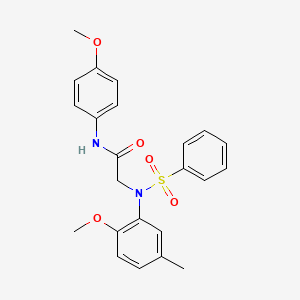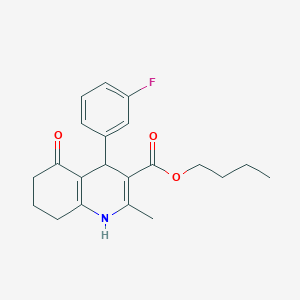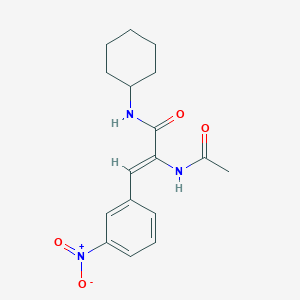
1,5-bis(4-chlorophenyl)-3-isopropyl-2-(2-methyl-1-propen-1-yl)-1,5-pentanedione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,5-bis(4-chlorophenyl)-3-isopropyl-2-(2-methyl-1-propen-1-yl)-1,5-pentanedione, commonly known as Claisen-Schmidt condensation product, is a compound used in various scientific research applications. This compound is synthesized by the Claisen-Schmidt condensation reaction between 4-chlorobenzaldehyde and 2-methyl-1,5-pentanedione. The resulting product has a yellow crystalline appearance and is insoluble in water but soluble in organic solvents.
Mechanism of Action
The mechanism of action of 1,5-bis(4-chlorophenyl)-3-isopropyl-2-(2-methyl-1-propen-1-yl)-1,5-pentanedione is not well understood. However, it is believed that the compound acts by inhibiting the activity of enzymes involved in various physiological processes such as inflammation and cell proliferation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1,5-bis(4-chlorophenyl)-3-isopropyl-2-(2-methyl-1-propen-1-yl)-1,5-pentanedione have been studied in various in vitro and in vivo models. Studies have shown that this compound exhibits anti-inflammatory, antioxidant, and anticancer properties. It has also been shown to inhibit the growth of bacteria and fungi.
Advantages and Limitations for Lab Experiments
One of the major advantages of using 1,5-bis(4-chlorophenyl)-3-isopropyl-2-(2-methyl-1-propen-1-yl)-1,5-pentanedione in lab experiments is its ease of synthesis. The Claisen-Schmidt condensation reaction is a simple and efficient method to prepare this compound. However, one of the limitations of using this compound is its low solubility in water, which makes it difficult to use in aqueous solutions.
Future Directions
There are several future directions for the research on 1,5-bis(4-chlorophenyl)-3-isopropyl-2-(2-methyl-1-propen-1-yl)-1,5-pentanedione. One of the major areas of research is the development of novel synthetic methods to prepare this compound and its derivatives. Another area of research is the study of the biological activities of this compound and its derivatives in various disease models. Furthermore, the use of this compound as a starting material for the synthesis of new drugs with improved efficacy and reduced toxicity is also an area of future research.
Synthesis Methods
The Claisen-Schmidt condensation reaction is a widely used synthetic method to prepare α,β-unsaturated carbonyl compounds. The reaction involves the condensation of an aldehyde or ketone with an enolate of another carbonyl compound. In the case of 1,5-bis(4-chlorophenyl)-3-isopropyl-2-(2-methyl-1-propen-1-yl)-1,5-pentanedione, the reaction is carried out between 4-chlorobenzaldehyde and 2-methyl-1,5-pentanedione in the presence of a base such as sodium hydroxide or potassium hydroxide.
Scientific Research Applications
1,5-bis(4-chlorophenyl)-3-isopropyl-2-(2-methyl-1-propen-1-yl)-1,5-pentanedione has been extensively used in scientific research for various purposes. One of the major applications of this compound is in the synthesis of chalcones, which are known for their biological activities such as anti-inflammatory, antioxidant, and anticancer properties. This compound has also been used in the synthesis of α,β-unsaturated ketones, which have been studied for their antimicrobial and antitumor activities.
properties
IUPAC Name |
1,5-bis(4-chlorophenyl)-2-(2-methylprop-1-enyl)-3-propan-2-ylpentane-1,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26Cl2O2/c1-15(2)13-22(24(28)18-7-11-20(26)12-8-18)21(16(3)4)14-23(27)17-5-9-19(25)10-6-17/h5-13,16,21-22H,14H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLHJIUCWJMYXLZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CC(=O)C1=CC=C(C=C1)Cl)C(C=C(C)C)C(=O)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26Cl2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(2-phenylethyl)-9,10-dihydropyrimido[4,5-c]isoquinoline-1,3,7(2H,4H,8H)-trione](/img/structure/B5225559.png)

![ethyl 4-{[{[2-(1-cyclohexen-1-yl)ethyl]amino}(oxo)acetyl]amino}benzoate](/img/structure/B5225591.png)

![N-(3-chlorobenzyl)-3-(1-{[2-(methylthio)-3-pyridinyl]carbonyl}-4-piperidinyl)propanamide](/img/structure/B5225599.png)


![2-{[2-(4-chloro-3,5-dimethylphenoxy)ethyl]amino}ethanol](/img/structure/B5225623.png)
![4-[(5-methoxy-2,6-dinitro-3-pyridinyl)amino]benzenesulfonamide](/img/structure/B5225629.png)

![3-[(4,7-dimethyl-2-quinazolinyl)thio]-1-(4-methoxyphenyl)-2,5-pyrrolidinedione](/img/structure/B5225647.png)

![N-(4-methylphenyl)-N'-[3-(4-morpholinyl)propyl]urea](/img/structure/B5225670.png)